molecular formula C16H15BrClNO3S2 B606287 4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide CAS No. 1610017-20-3

4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide

Cat. No. B606287
CAS RN: 1610017-20-3
M. Wt: 448.774
InChI Key: PXAWSYHMHMFXBD-GOSISDBHSA-N
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Description

BMS-986122 is a IRAK4 Inhibitor. BMS-986126 attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. BMS-986126 inhibited TLR7- and TLR9-dependent responses using cells derived from lupus patients, suggesting that inhibition of IRAK4 has the potential for therapeutic benefit in treating lupus.

Scientific Research Applications

Antibacterial Properties

Research has shown that derivatives of the chemical structure related to 4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide exhibit significant antibacterial activities. For instance, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, including a compound identified as BMY 43748, showed promising in vitro and in vivo antibacterial activities (Bouzard et al., 1992).

Analgesic Properties

Modifications in the pyridine moiety of related compounds have been explored to enhance analgesic properties. For example, the displacement of a methyl group in the pyrido[1,2-a]pyrimidine nucleus led to the development of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, with certain derivatives exceeding the efficacy of known analgesics (Ukrainets et al., 2015).

Anti-inflammatory and Anticancer Potential

Some naphthyridine derivatives, such as 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, have demonstrated both anti-inflammatory and anticancer properties. These compounds inhibited pro-inflammatory cytokines and showed cytotoxicity against cancer cell lines, suggesting their potential for therapeutic application (Madaan et al., 2013).

Synthesis and Structure-Activity Relationships

Research on the synthesis and structure-activity relationships of similar compounds has been extensive. Studies have explored various substitutions and modifications to the naphthyridine core to improve antibacterial activity and other biological properties. For instance, modifications in the amino and hydroxy-substituted cyclic amino group at C-7 in pyridonecarboxylic acids have led to compounds more active than known antibacterial agents (Egawa et al., 1984).

Cytotoxic Activity

The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has also been a focus of research. These compounds have shown potent cytotoxicity against various cancer cell lines, with some exhibiting IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2005).

properties

CAS RN

1610017-20-3

Molecular Formula

C16H15BrClNO3S2

Molecular Weight

448.774

IUPAC Name

4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide

InChI

InChI=1S/C22H25FN6O2/c1-22(2,31)18(23)12-26-21(30)15-11-25-20(9-17(15)27-14-4-5-14)29-19-6-3-13-10-24-8-7-16(13)28-19/h3,6-11,14,18,31H,4-5,12H2,1-2H3,(H,26,30)(H2,25,27,28,29)/t18-/m1/s1

InChI Key

PXAWSYHMHMFXBD-GOSISDBHSA-N

SMILES

CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=NC4=C(C=C3)C=NC=C4)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-986126;  BMS 986126;  BMS986126; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide
Reactant of Route 2
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4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide
Reactant of Route 3
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4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide
Reactant of Route 6
4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide

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